Enhanced Hydrogen Bond Acceptor Count and Reduced Lipophilicity vs. Unsubstituted Parent 1-Oxaspiro[5.5]undecan-4-one
9-Methoxy-1-oxaspiro[5.5]undecan-4-one possesses three hydrogen bond acceptors (two ether oxygens and one ketone oxygen) and a calculated XLogP of 0.5, reflecting moderate hydrophilicity [1]. In contrast, the unsubstituted parent 1-oxaspiro[5.5]undecan-4-one (CAS 1339866-28-2) contains only two hydrogen bond acceptors and has a higher predicted density of 1.04 g/cm³ with a molecular weight of 168.23 g/mol, consistent with a more lipophilic character imparted by the all-carbon cyclohexane ring lacking the polar methoxy substituent . The addition of the methoxy group increases the molecular weight by approximately 30 Da (from 168.23 to 198.26 g/mol) while simultaneously reducing lipophilicity, a combination that is favorable for improving aqueous solubility without excessively increasing molecular size [1].
| Evidence Dimension | Hydrogen bond acceptor count and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 3 H-bond acceptors; XLogP = 0.5; MW = 198.26 g/mol; Formula = C₁₁H₁₈O₃ |
| Comparator Or Baseline | 1-Oxaspiro[5.5]undecan-4-one (unsubstituted parent, CAS 1339866-28-2): 2 H-bond acceptors; MW = 168.23 g/mol; Formula = C₁₀H₁₆O₂; density = 1.04 g/cm³ (predicted); BP = 279.3 °C (predicted) |
| Quantified Difference | Δ H-bond acceptors = +1; Δ MW = +29.97 g/mol; XLogP reduction of several log units predicted due to polar methoxy group vs. all-carbon cyclohexane ring |
| Conditions | Calculated properties from PubChem (XLogP using XLogP3 algorithm) and Chemsrc predicted physicochemical parameters |
Why This Matters
For medicinal chemistry programs requiring building blocks with improved aqueous solubility and reduced non-specific hydrophobic binding, the additional hydrogen bond acceptor and lower XLogP of the 9-methoxy derivative provide a quantifiable advantage over the unsubstituted parent scaffold.
- [1] PubChem Compound Summary for CID 104459307, 9-Methoxy-1-oxaspiro[5.5]undecan-4-one. Molecular Weight: 198.26, Molecular Formula: C11H18O3, XLogP: 0.5. View Source
